3,4-Difluorobenzophenone chemical structure and properties
3,4-Difluorobenzophenone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,4-Difluorobenzophenone. The information is intended to support research and development activities in the fields of organic synthesis, materials science, and drug discovery.
Chemical Structure and Identification
3,4-Difluorobenzophenone, with the IUPAC name (3,4-difluorophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to a 3,4-difluorinated phenyl ring.
Chemical Structure:
Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 85118-07-6[1][2] |
| Molecular Formula | C₁₃H₈F₂O[1][2] |
| Molecular Weight | 218.20 g/mol [1][2] |
| Alternate Names | 3,4-difluorophenyl phenyl ketone[2] |
Physicochemical Properties
The physical and chemical properties of 3,4-Difluorobenzophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 53 - 57 °C | [1] |
| Boiling Point | 314.2 ± 32.0 °C (Predicted) | |
| Solubility | Based on its hydrophobic nature, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as toluene and hexane. It is likely soluble to sparingly soluble in polar aprotic solvents like acetone and acetonitrile. | |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature. | [1] |
Synthesis of 3,4-Difluorobenzophenone
The primary method for the synthesis of 3,4-Difluorobenzophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of analogous benzophenones.
Materials:
-
1,2-Difluorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or petroleum ether)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol or hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the suspension to 0-5°C using an ice bath and purge the flask with the inert gas.
-
Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in 1,2-difluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (can be monitored by Thin Layer Chromatography or Gas Chromatography).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 3,4-Difluorobenzophenone by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a white to off-white crystalline solid.
-
Drying: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Data
The following tables summarize the expected spectral characteristics of 3,4-Difluorobenzophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the protons on both the difluorinated and non-fluorinated phenyl rings. The protons on the difluorinated ring will exhibit splitting due to coupling with the adjacent fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 7.5 | Multiplet | Protons on the unsubstituted phenyl ring and the proton on the difluorinated ring adjacent to the carbonyl group. |
| ~7.4 - 7.2 | Multiplet | Protons on the difluorinated phenyl ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbons on the difluorinated ring will show coupling to the fluorine atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (carbonyl carbon) |
| ~160 - 115 | Aromatic carbons |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
FT-IR Spectroscopy
The FT-IR spectrum of 3,4-Difluorobenzophenone will exhibit characteristic absorption bands for the carbonyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~1670 - 1650 | C=O stretch (ketone) |
| ~1600 - 1450 | C=C stretch (aromatic ring) |
| ~1300 - 1100 | C-F stretch |
Applications
3,4-Difluorobenzophenone is a versatile intermediate with applications in several areas of chemical research and industry.
Organic Synthesis
It serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atoms can influence the reactivity and properties of the final products.
Pharmaceutical and Agrochemical Development
The difluorinated phenyl motif is present in a number of biologically active compounds. As such, 3,4-Difluorobenzophenone is a valuable intermediate in the development of new pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Materials Science and Polymer Chemistry
Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, adhesives, and inks.[1] Upon exposure to UV light, 3,4-Difluorobenzophenone can initiate polymerization reactions.
Mechanism of Photoinitiation (Type II):
As a Type II photoinitiator, 3,4-Difluorobenzophenone requires a co-initiator (typically a tertiary amine or an alcohol) to generate free radicals.
Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a co-initiator radical. The co-initiator radical is typically the species that initiates the polymerization of the monomers.
Safety and Handling
3,4-Difluorobenzophenone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
